molecular formula C15H22N2O2 B586030 Mepivacaine-d3 N-Oxide CAS No. 1346597-91-8

Mepivacaine-d3 N-Oxide

Cat. No.: B586030
CAS No.: 1346597-91-8
M. Wt: 265.371
InChI Key: WQTJWODFSMCWCC-HPRDVNIFSA-N
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Description

Mepivacaine-d3 N-Oxide is a stable isotope-labeled derivative of mepivacaine, a local anesthetic. It is primarily used as an analytical reference standard in pharmacokinetic and metabolic studies. The compound incorporates three deuterium atoms (^2H) at specific positions, enhancing its utility in mass spectrometry for precise quantification of the non-deuterated N-oxide metabolite in biological matrices.

  • Molecular Formula: C₁₅H₁₉D₃N₂O₂ (inferred from , and 18).
  • Molecular Weight: ~265.37 g/mol (estimated based on isotopic substitution and N-oxide formation).
  • CAS Number: Not explicitly provided in the evidence, but product code TRC M225067 is associated with this compound.
  • Applications: Used as an internal standard for quantifying mepivacaine N-oxide in drug metabolism studies, ensuring accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Properties

CAS No.

1346597-91-8

Molecular Formula

C15H22N2O2

Molecular Weight

265.371

IUPAC Name

N-(2,6-dimethylphenyl)-1-oxido-1-(trideuteriomethyl)piperidin-1-ium-2-carboxamide

InChI

InChI=1S/C15H22N2O2/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13,3)19/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3

InChI Key

WQTJWODFSMCWCC-HPRDVNIFSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCC[N+]2(C)[O-]

Synonyms

N-(2,6-Dimethylphenyl)-1-(methyl-d3)-1-oxido-2-piperidinecarboxamide; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mepivacaine-d3 N-Oxide typically involves the following steps:

    Starting Material: The synthesis begins with N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide.

    Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

    Optimization: Reaction conditions are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Mepivacaine-d3 N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The N-oxide group can be reduced back to the amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Further oxidized products such as nitroso derivatives.

    Reduction: Mepivacaine-d3.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Mepivacaine-d3 N-Oxide is primarily used in scientific research due to its unique properties:

    Pharmacokinetic Studies: The deuterium atoms provide a means to study the metabolic pathways and pharmacokinetics of Mepivacaine.

    Analytical Chemistry: Used as an internal standard in mass spectrometry due to its distinct isotopic signature.

    Biological Research: Investigates the effects of deuterium substitution on biological activity and metabolism.

    Medical Research: Studies the potential therapeutic applications and safety profiles of deuterated anesthetics.

Mechanism of Action

Mepivacaine-d3 N-Oxide exerts its effects by blocking sodium channels in nerve cells. This prevents the influx of sodium ions, thereby inhibiting the generation and propagation of nerve impulses. The deuterium atoms may alter the binding affinity and metabolic stability of the compound, providing insights into the molecular mechanisms of action.

Comparison with Similar Compounds

Parent Compound: Mepivacaine Hydrochloride

Key Differences :

  • Structure : Mepivacaine hydrochloride lacks the N-oxide functional group and deuterium substitution.
  • Molecular Formula : C₁₅H₂₂N₂O·HCl (MW: 282.81 g/mol).
  • Pharmacokinetics : Mepivacaine is metabolized via hepatic N-demethylation and hydroxylation, producing metabolites like 3-hydroxy mepivacaine and mepivacaine N-oxide.
  • Analytical Use: Non-deuterated mepivacaine is used as a therapeutic agent, whereas the deuterated N-oxide variant serves as a reference standard.

Non-Deuterated N-Oxide: Mepivacaine N-Oxide

  • Molecular Formula : C₁₅H₂₂N₂O₂ (MW: 262.35 g/mol, assuming addition of one oxygen atom).
  • Stability : Aliphatic tertiary amine N-oxides (like mepivacaine N-oxide) are less stable than aromatic N-oxides, complicating isolation from biological samples.

Other Deuterated Metabolites: 3-Hydroxy Mepivacaine-d3

  • Molecular Formula : C₁₅H₁₉D₃N₂O₂ (MW: 265.37 g/mol).
  • Key Contrast : While both compounds are deuterated, 3-hydroxy mepivacaine-d3 results from hydroxylation rather than N-oxidation. This structural difference impacts their chromatographic behavior and metabolic pathways.

Structurally Related N-Oxides: Sorafenib N-Oxide

  • Pharmacokinetics : Sorafenib N-oxide exhibits increased plasma AUC (54.1 vs. 32.1 µg·h/mL) and brain penetration (49.5% higher Cmax) compared to the parent drug in preclinical studies.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application/Note
Mepivacaine-d3 N-Oxide C₁₅H₁₉D₃N₂O₂ ~265.37 TRC M225067 Isotopic standard for LC-MS/MS analysis
Mepivacaine Hydrochloride C₁₅H₂₂N₂O·HCl 282.81 1722-62-9 Local anesthetic; parent compound
Mepivacaine N-Oxide C₁₅H₂₂N₂O₂ 262.35 TRC M225065 Minor metabolite; unstable in isolation
3-Hydroxy Mepivacaine-d3 C₁₅H₁₉D₃N₂O₂ 265.37 TRC-H825357 Hydroxylated metabolite standard
Sorafenib N-Oxide C₂₁H₁₆ClF₃N₄O₃ 464.82 N/A Model for N-oxide pharmacokinetics

Research Findings and Challenges

  • Stability Issues : this compound, like other aliphatic tertiary amine N-oxides, may degrade during sample preparation, necessitating optimized analytical conditions (e.g., low-temperature storage, rapid processing).
  • Analytical Utility : Deuterated standards like this compound improve quantification accuracy by matching the ionization efficiency and retention time of target analytes.

Q & A

Q. What steps mitigate risks of isotopic interference in pharmacokinetic modeling?

  • Methodological Answer : Use compartmental modeling with adjusted parameters for deuterium’s kinetic isotope effects (e.g., reduced metabolic clearance rates). Cross-validate models using non-compartmental analysis (NCA) and bootstrap resampling to quantify uncertainty .

Tables: Key Analytical Parameters

Parameter Recommended Method Acceptance Criteria Reference ID
Isotopic PurityIRMS≥98% deuterium incorporation
Plasma Stability (24h, RT)LC-MS/MS with SIDADegradation ≤5%
CYP3A4 MetabolismHLM + KIE AnalysisVmax difference <10%

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